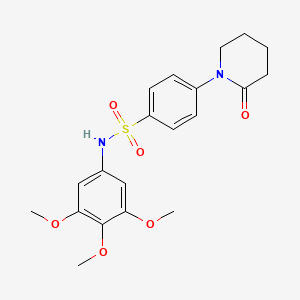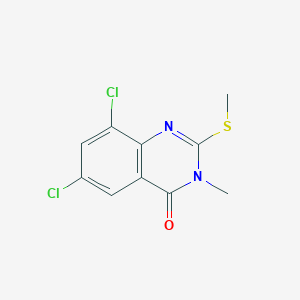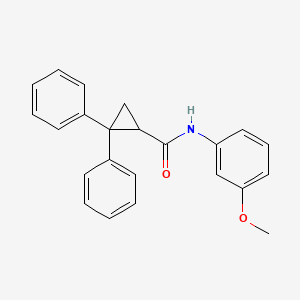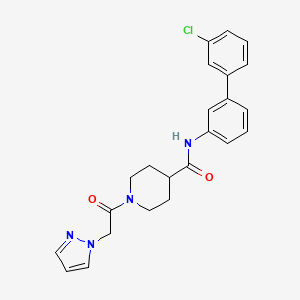
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone
Übersicht
Beschreibung
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone, also known as MPP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPP is a member of the family of bis-enaminoketones, which have been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties. In
Wirkmechanismus
The mechanism of action of 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. Additionally, 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been shown to have anti-bacterial properties, making it a potential candidate for the development of new antibiotics. 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has not been extensively tested in vivo, so its potential side effects and toxicity are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone. One area of research could focus on further investigating 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone's anti-cancer properties, including its potential use in combination with other anti-cancer agents. Additionally, further research could investigate 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone's potential use in the treatment of inflammatory diseases and neurodegenerative diseases. Finally, research could focus on developing new synthetic methods for 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone that are more efficient and cost-effective.
Synthesemethoden
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone can be synthesized through a multi-step process involving the reaction of pyridine-3-carbaldehyde with 1-methyl-4-piperidone in the presence of a base catalyst. The resulting product is then subjected to a second reaction with pyridine-3-carbaldehyde to produce 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone. This synthesis method has been optimized to produce high yields of 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone with high purity.
Wissenschaftliche Forschungsanwendungen
1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been the subject of numerous scientific studies due to its potential therapeutic effects. One area of research has focused on 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone's anti-cancer properties. Studies have shown that 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation as a potential anti-cancer agent. Additionally, 1-methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
(3E,5E)-1-methyl-3,5-bis(pyridin-3-ylmethylidene)piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21-12-16(8-14-4-2-6-19-10-14)18(22)17(13-21)9-15-5-3-7-20-11-15/h2-11H,12-13H2,1H3/b16-8+,17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTNPNBAQUDRSX-GONBZBRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=CC2=CN=CC=C2)C(=O)C(=CC3=CN=CC=C3)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C(=C\C2=CN=CC=C2)/C(=O)/C(=C/C3=CN=CC=C3)/C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901180713 | |
| Record name | (3E,5E)-1-Methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E,5E)-1-methyl-3,5-bis(pyridin-3-ylmethylidene)piperidin-4-one | |
CAS RN |
871361-89-6 | |
| Record name | (3E,5E)-1-Methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871361-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3E,5E)-1-Methyl-3,5-bis(3-pyridinylmethylene)-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901180713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5171310.png)
![1-(4-chlorophenoxy)-3-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-2-propanol hydrochloride](/img/structure/B5171317.png)

![(6-chloro-1-methylbenzo[cd]indol-2(1H)-ylidene)malononitrile](/img/structure/B5171323.png)

![2-(4-chlorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5171339.png)

![1'-(3,5-dimethoxybenzyl)-8a'-hydroxyhexahydro-1'H-spiro[cyclohexane-1,4'-quinazoline]-2'(3'H)-thione](/img/structure/B5171379.png)


![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)
